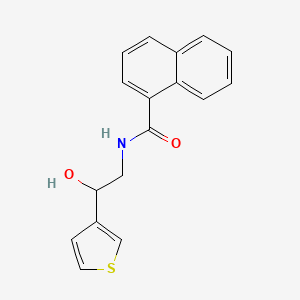

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide

Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is a synthetic organic compound featuring a naphthalene backbone linked to a hydroxyethyl-thiophene substituent via an amide bond.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAUOBXSZDRDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-hydroxy-2-(thiophen-3-yl)ethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is conducted under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The naphthamide moiety can be reduced to form corresponding amines.

Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-1-naphthamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthylamine.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide has found applications in several scientific domains:

Chemistry: Used as a building block for synthesizing more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the thiophene and naphthamide moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs include:

- Naphthamide core : Provides aromaticity and planar rigidity.

- 2-hydroxyethyl-thiophen-3-yl side chain : Introduces sulfur-containing heterocyclic and hydrophilic characteristics.

Table 1: Comparison of Structural Features

Key Observations :

- Thiophene vs. Indole/Other Heterocycles : Compound М () replaces the thiophene with a 2-oxoindoline group, introducing nitrogen instead of sulfur. This alters electronic properties (e.g., hydrogen bonding, aromatic π-π interactions) and may affect biological activity .

- Amide vs. Amine Linkages : The target compound’s amide group contrasts with the amine in ’s compound e. Amides are less basic but more stable toward hydrolysis, influencing pharmacokinetics in drug design .

- Hydroxyethyl vs. Hydroxyphenyl : Compared to ’s compound, the hydroxyethyl-thiophene side chain in the target compound enhances hydrophilicity and introduces sulfur-mediated interactions (e.g., metal coordination) .

Functional Group Impact on Physicochemical Properties

- Solubility : The hydroxyethyl-thiophene group likely improves aqueous solubility compared to purely aromatic analogs like N-(2-hydroxyphenyl)-1-naphthamide .

- Reactivity : The thiophene ring’s electron-rich nature may facilitate electrophilic substitution reactions, whereas indole derivatives (e.g., compound М) are more prone to oxidation .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a naphthamide core with a hydroxyethyl group substituted with a thiophene ring. The synthesis typically involves the reaction of 1-naphthoyl chloride with 2-amino-2-(thiophen-3-yl)ethanol under basic conditions, often using solvents like dichloromethane or tetrahydrofuran to optimize yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites on enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions may modulate the activity of target molecules, leading to various biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated varying degrees of inhibition, suggesting its potential as a therapeutic agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Significance |

|---|---|---|

| MCF-7 | 15.5 ± 3.2 | p < 0.001 compared to control |

| HepG2 | 20.4 ± 4.5 | p < 0.01 compared to control |

| HCT116 | 18.9 ± 5.0 | p < 0.05 compared to control |

These results suggest that this compound has significant anticancer properties, warranting further investigation into its mechanisms and therapeutic potential .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 cells treated with this compound revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, indicating that the compound effectively triggers programmed cell death in breast cancer cells .

Case Study 2: Synergistic Effects with Existing Antibiotics

Another investigation explored the synergistic effects of this compound when combined with common antibiotics like ampicillin and ciprofloxacin against resistant bacterial strains. The combination therapy demonstrated enhanced antibacterial activity compared to individual treatments, suggesting its potential role in overcoming antibiotic resistance .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity. Key signals include:

- Thiophene protons: δ 6.8–7.5 ppm (multiplet).

- Hydroxyethyl group: δ 1.8–2.2 ppm (CH₂) and δ 4.5–5.0 ppm (OH, broad) .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.23 Å, C-N at ~1.34 Å) and dihedral angles between naphthamide and thiophene moieties .

- Infrared (IR) spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

How can density functional theory (DFT) calculations guide the understanding of electronic properties and reactivity in this compound?

Advanced

DFT with hybrid functionals (e.g., B3LYP) predicts:

- Electron density distribution : Localize HOMO on the naphthamide ring and LUMO on the thiophene, suggesting electrophilic attack sites .

- Hydrogen-bonding interactions : Simulate intramolecular H-bonding between the hydroxyl group and amide carbonyl, stabilizing conformation .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions for functionalization .

What strategies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?

Q. Advanced

- Functional group substitution : Replace thiophene with furan or phenyl to assess π-π stacking effects. Monitor changes via biological assays (e.g., enzyme inhibition) .

- Stereochemistry modulation : Synthesize enantiomers using chiral catalysts (e.g., Evans oxazolidinones) to evaluate stereospecific binding .

- Pharmacophore mapping : Overlay crystal structures with target proteins (e.g., kinases) to identify critical interactions (e.g., hydrogen bonds with hydroxyl groups) .

How do solvent polarity and pH influence the stability of this compound in solution?

Q. Advanced

- Solvent effects : High-polarity solvents (e.g., DMSO) stabilize the amide bond but may promote hydrolysis at elevated temperatures. Use low-polarity solvents (e.g., chloroform) for long-term storage .

- pH-dependent degradation : Under acidic conditions (pH < 3), protonation of the hydroxyl group accelerates esterification byproducts. Neutral to slightly basic conditions (pH 7–9) enhance stability .

What experimental approaches are critical for elucidating the biological mechanism of action?

Q. Advanced

- In vitro assays :

- Molecular docking : Simulate binding to homology-modeled receptors (e.g., GPCRs) using AutoDock Vina .

- Metabolite profiling : LC-MS/MS identifies hydroxylated or glucuronidated metabolites in hepatic microsomes .

How can discrepancies in reported crystallographic data for similar compounds inform refinement protocols?

Q. Advanced

- Disordered moieties : Apply SHELXL restraints (e.g., SIMU, DELU) to model thiophene ring disorder .

- Thermal motion anisotropy : Compare anisotropic displacement parameters (ADPs) across datasets to validate structural rigidity .

- Validation tools : Use PLATON or Mercury to check for missed symmetry (e.g., pseudo-merohedral twinning) .

What are the limitations of current synthetic methodologies, and how can they be addressed?

Q. Advanced

- Low yields in amide coupling : Replace EDC with COMU or T3P for higher efficiency in polar aprotic solvents .

- Racemization during synthesis : Use low-temperature (-20°C) conditions and chiral auxiliaries to preserve stereochemistry .

- Scalability issues : Transition from batch to flow chemistry for exothermic reactions (e.g., nitro reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.